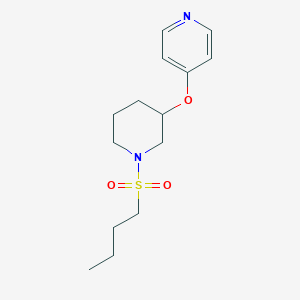

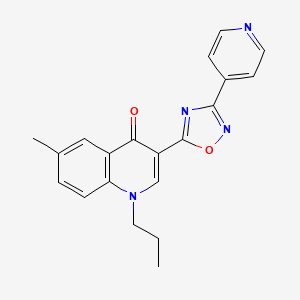

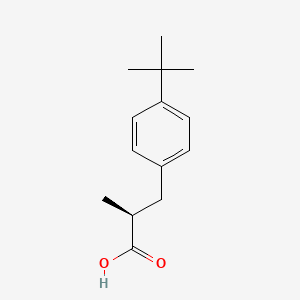

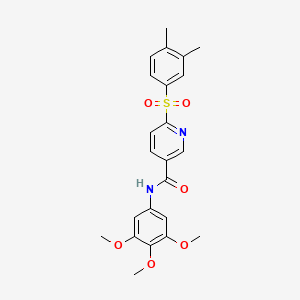

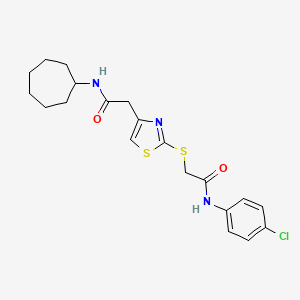

![molecular formula C18H20N2O B2603053 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole CAS No. 86650-93-3](/img/structure/B2603053.png)

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole” involves multiple steps, including polycondensation, iodination, acetyl protection, coupling reactions, and deacetylation . For instance, the synthesis of a novel diamine with tert-butyl and phenoxy units was achieved through these methods, leading to polyimides with desirable properties .

Molecular Structure Analysis

The molecular structures of compounds containing tert-butyl and phenoxy groups are characterized by their ability to form various complex geometries . For example, the crystal structure of a related compound showed strong intermolecular interactions and good packing ability due to symmetric tert-butyl groups .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl and phenoxy groups include cycloaddition, as demonstrated by the reaction of a tert-butyldimethylsiloxy-substituted butadiene with methyl acrylate to form a cyclohexenone derivative. The presence of tert-butyl groups can influence the reactivity and outcome of such reactions, as seen in the synthesis of polyimides and metal complexes.

Applications De Recherche Scientifique

Antioxidant Properties

The synthesis of 2-substituted-1H-benzimidazoles, which share structural similarities with 2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole, has shown that these compounds possess significant antioxidant properties. These properties are evaluated in vitro, demonstrating their potential to protect biomolecules and cells under conditions of acute oxidative stress. The structural specificity of these molecules contributes significantly to their high antioxidant activity, highlighting the importance of the tert-butyl and phenoxymethyl groups in enhancing their protective capabilities against oxidative damage (Dvornikova et al., 2019).

Antimicrobial Activity

Benzimidazole derivatives, including those with structures similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans and Aspergillus flavus. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains (Salahuddin et al., 2017).

Anticancer and Antitubercular Activities

The exploration of benzimidazole derivatives for their anticancer and antitubercular activities has revealed that these compounds can inhibit the growth of various cancer cell lines and Mycobacterium tuberculosis. This suggests a potential therapeutic application in treating cancer and tuberculosis. The structure-activity relationship studies have identified specific substituents that enhance their biological activities, indicating the versatility of benzimidazole derivatives in medicinal chemistry (Maste et al., 2011).

DNA Binding and Structural Analysis

Benzimidazole derivatives are known to bind strongly to the DNA minor groove, showing specificity for AT-rich sequences. This property is exploited in fluorescent DNA stains like Hoechst 33258, which is structurally related to benzimidazole derivatives. These compounds are used extensively in cell biology for chromosome and nuclear staining, DNA content analysis, and other applications. Their ability to intercalate into DNA makes them valuable tools in research and potential leads for designing drugs targeting DNA interactions (Issar & Kakkar, 2013).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their corrosion inhibition properties on metals in acidic environments. Their ability to form a protective layer on metal surfaces reduces the rate of corrosion, which is crucial for industrial applications, especially in environments where metals are prone to acidic corrosion. This application demonstrates the versatility of benzimidazole compounds beyond biomedical research, extending into materials science and engineering (Yadav et al., 2013).

Propriétés

IUPAC Name |

2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,3)13-8-10-14(11-9-13)21-12-17-19-15-6-4-5-7-16(15)20-17/h4-11H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZAFAYMRZNIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)

![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)

![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)

![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)